Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate is a synthetic compound with the molecular formula and a molecular weight of 275.37 g/mol. This compound is classified as an amino thiophene derivative, which is notable for its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a carboxylate moiety in its structure allows for diverse chemical reactivity, making it a valuable building block in the synthesis of more complex molecules.
The synthesis of methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate typically involves several steps:
The reaction conditions, such as temperature, time, and choice of catalyst, can significantly affect the yield and purity of the final product. Common catalysts include sulfuric acid or p-toluenesulfonic acid, which facilitate the esterification process by protonating the carboxylic acid.
Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate features a thiophene ring substituted with an amino group and a propylphenyl group:
InChI=1S/C15H17NO2S/c1-4-5-12-6-8-13(9-7-12)14-10-21-16(18)15(19)20-11(2)3/h6-11H,4-5,18H2,1-3H3LTMKCZPOLUMYKD-UHFFFAOYSA-NThe structural data indicates that this compound can engage in various chemical reactions due to its functional groups.
Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate undergoes several types of chemical reactions:
These reactions are crucial for synthesizing derivatives with enhanced biological or chemical properties.
The mechanism of action for methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate primarily relates to its biological activity:
Understanding these mechanisms is vital for developing therapeutic applications.
Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate typically exhibits:
Key chemical properties include:
These properties influence its handling and storage in laboratory settings.
Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate has several scientific uses:
The Gewald reaction, a three-component condensation between a ketone, α-cyanoester, and elemental sulfur, serves as the cornerstone for constructing the 2-aminothiophene core of Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate. This method enables regioselective installation of the amino and ester functionalities at C-2 and C-3, respectively, while accommodating the 4-(4-propylphenyl) group at C-4. The reaction proceeds via a Knoevenagel condensation between 4-propylphenyl methyl ketone and methyl cyanoacetate, forming an arylidene intermediate. Subsequent nucleophilic addition of sulfur generates a thiolane intermediate, which undergoes dehydrogenation to yield the aromatic thiophene ring [2] [3].
Catalyst selection critically influences regioselectivity and yield. Traditional bases like morpholine or piperidine afford moderate yields (50–65%), but N-methylpiperazine-functionalized polyacrylonitrile fiber catalysts enhance efficiency (85–90% yield) by minimizing side reactions. Microwave irradiation further optimizes the process, reducing reaction time from hours to 15–20 minutes while maintaining yields >80% [2] [3]. Key parameters affecting regioselectivity include:
Table 1: Optimization of Gewald Reaction Parameters
| Parameter | Standard Condition | Optimized Condition | Yield Impact |
|---|---|---|---|
| Catalyst | Morpholine | N-Methylpiperazine-functionalized fiber | +35% |
| Temperature | 80°C | 100°C (microwave) | +20% |
| Solvent | Ethanol | Dimethylformamide | +15% |
| Reaction Time | 4 hours | 20 minutes | No yield loss |
Introduction of the 4-(4-propylphenyl) group employs two primary strategies: direct incorporation via the Gewald reaction or post-functionalization through cross-coupling. The direct route utilizes 4-propylphenyl methyl ketone as the Gewald substrate, ensuring regioselectivity at C-4. Limitations arise with electron-rich ketones, where sulfurization competes with Knoevenagel condensation, reducing yields to 60–70% [5].
Post-functionalization leverages palladium-catalyzed cross-coupling on brominated thiophene intermediates. Suzuki-Miyaura coupling between 4-bromo-2-aminothiophene-3-carboxylate and 4-propylphenylboronic acid achieves >90% yield under optimized conditions:
Electrophilic aromatic substitution offers an alternative pathway. Thiophenes brominated at C-4 undergo Friedel-Crafts acylation with 4-propylbenzoyl chloride, followed by Wolff-Kishner reduction to install the propyl chain. Though step-intensive, this route achieves 75% overall yield [6].
Table 2: Comparison of Functionalization Approaches
| Method | Reagent | Conditions | Yield | Regioselectivity |
|---|---|---|---|---|
| Direct Gewald | 4-Propylphenyl methyl ketone | Sulfur, morpholine, ethanol, reflux | 65% | High (C-4) |
| Suzuki coupling | 4-Propylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, toluene/water | 92% | Specific |
| Friedel-Crafts | 4-Propylbenzoyl chloride | AlCl₃, dichloroethane, 0°C → rt | 78%* | Moderate |
*After Wolff-Kishner reduction
Esterification strategies bifurcate into pre-cyclization and post-cyclization routes. Pre-cyclization employs methyl cyanoacetate in the Gewald reaction, where the ester forms in situ during ring closure. Ester hydrolysis is minimized using aprotic solvents (dimethylformamide) and low water content (<0.1%) [3] [6]. Post-cyclization esterification of 2-amino-4-(4-propylphenyl)thiophene-3-carboxylic acid requires carbodiimide catalysis. N,N′-Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane achieves 95% conversion, but residual ureas complicate purification. Steglich esterification using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran streamlines isolation, yielding 88% pure product [6].
Amino group stabilization is critical due to oxidation susceptibility. In situ protection during synthesis uses:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7
CAS No.: